molecular formula C19H27N5OS B12630228 N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea CAS No. 920278-53-1

N,N-Dicyclohexyl-N'-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea

Cat. No.: B12630228
CAS No.: 920278-53-1
M. Wt: 373.5 g/mol
InChI Key: HGAVNTAKZLEMLU-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea is a complex organic compound that features a unique combination of imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole and thiazole oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea has several scientific research applications:

Mechanism of Action

The mechanism by which N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole and thiazole rings can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]thiourea: Similar structure but with a thiourea moiety.

    N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]carbamate: Contains a carbamate group instead of urea.

Uniqueness

N,N-Dicyclohexyl-N’-[5-(1H-imidazol-1-yl)-1,3-thiazol-2-yl]urea is unique due to its specific combination of imidazole and thiazole rings with a urea moiety. This structure provides distinct chemical and biological properties that are not found in similar compounds .

Properties

CAS No.

920278-53-1

Molecular Formula

C19H27N5OS

Molecular Weight

373.5 g/mol

IUPAC Name

1,1-dicyclohexyl-3-(5-imidazol-1-yl-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C19H27N5OS/c25-19(22-18-21-13-17(26-18)23-12-11-20-14-23)24(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-16H,1-10H2,(H,21,22,25)

InChI Key

HGAVNTAKZLEMLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=NC=C(S3)N4C=CN=C4

Origin of Product

United States

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